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molecular formula C23H23BrNO2P B8566186 (1-Methoxy-2-oxopyrrolidin-3-yl)(triphenyl)phosphanium bromide CAS No. 118411-48-6

(1-Methoxy-2-oxopyrrolidin-3-yl)(triphenyl)phosphanium bromide

Cat. No. B8566186
M. Wt: 456.3 g/mol
InChI Key: QOUMEDSCLCOOHO-UHFFFAOYSA-M
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Patent
US04833160

Procedure details

A mixture of 75 g of N-methoxy-3-bromo-2-pyrrolidone, 105 g of triphenylphosphine and 700 ml of tetrahydrofuran was heated and refluxed for 24 hours. After cooled, the resulting precipitates were taken with filtration and washed with tetrahydrofuran. Dried, 54 g of the title compound 5 was obtained.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]1[CH2:7][CH2:6][CH:5]([Br:8])[C:4]1=[O:9].[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>O1CCCC1>[Br-:8].[CH3:1][O:2][N:3]1[CH2:7][CH2:6][CH:5]([P+:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:4]1=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CON1C(C(CC1)Br)=O
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were taken with filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
Dried

Outcomes

Product
Name
Type
product
Smiles
[Br-].CON1C(C(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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